Cyclosmenospongine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

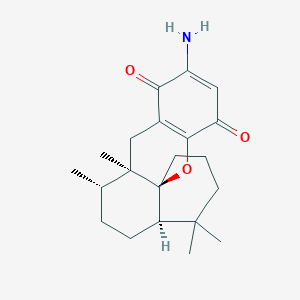

Cyclosmenospongine, also known as this compound, is a useful research compound. Its molecular formula is C21H29NO3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Cyclosmenospongine

The synthesis of this compound has been achieved through innovative methods that highlight its complex structure. Notably, a highly efficient polyene cyclization method was developed, which allows for the rapid assembly of its tetracyclic framework. This method utilizes an aryl enol ether substrate and involves a cationic cyclization process that generates multiple rings and stereocenters in a single step .

Table 1: Key Synthesis Methods for this compound

Biological Activities

This compound exhibits significant biological activities, particularly as an antibiotic and potential anticancer agent.

Antibiotic Activity

Research has demonstrated that this compound possesses potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its structural characteristics, which allow it to interact effectively with bacterial targets .

Anticancer Properties

In addition to its antibacterial effects, this compound has shown promise in anticancer applications. Studies indicate that it can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for therapeutic applications in infectious diseases and cancer treatment. Its synthesis via modular approaches also opens avenues for developing analogs with enhanced efficacy or reduced toxicity.

Case Studies

- A study highlighted the synthesis and biological profiling of this compound derivatives, revealing their potential as effective antibiotics against resistant strains .

- Another research effort focused on the anticancer efficacy of this compound in preclinical models, demonstrating significant tumor growth inhibition without notable toxicity to normal tissues .

Propriétés

Formule moléculaire |

C21H29NO3 |

|---|---|

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

(1S,10R,11S,14R)-6-amino-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),5-diene-4,7-dione |

InChI |

InChI=1S/C21H29NO3/c1-12-6-7-16-19(2,3)8-5-9-21(16)20(12,4)11-13-17(24)14(22)10-15(23)18(13)25-21/h10,12,16H,5-9,11,22H2,1-4H3/t12-,16+,20+,21-/m0/s1 |

Clé InChI |

WWUJVTWKCIUWTB-UKZSNMSTSA-N |

SMILES isomérique |

C[C@H]1CC[C@H]2[C@]3([C@@]1(CC4=C(O3)C(=O)C=C(C4=O)N)C)CCCC2(C)C |

SMILES canonique |

CC1CCC2C(CCCC23C1(CC4=C(O3)C(=O)C=C(C4=O)N)C)(C)C |

Synonymes |

cyclosmenospongine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.